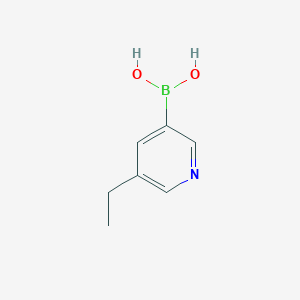![molecular formula C13H15FO3 B1467963 4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid CAS No. 1380300-55-9](/img/structure/B1467963.png)
4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid
Vue d'ensemble
Description
“4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 473706-11-5 . It has a molecular weight of 224.23 . The IUPAC name for this compound is 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C12H13FO3 . This indicates that it contains 12 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .Applications De Recherche Scientifique
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural motif, particularly the fluorobenzyl group, is a common feature in molecules designed to interact with a range of biological targets. The presence of the fluorine atom can significantly alter the binding affinity and metabolic stability of pharmaceuticals .
Material Science
In material science, the compound’s ability to act as a linker or a building block for larger structures is of interest. It can be used to create polymers with specific properties, such as increased strength or altered electrical conductivity. The tetrahydropyran ring, in particular, is a flexible moiety that can impart desirable dynamics to the materials .
Chemical Synthesis
As a versatile chemical reagent, this compound is used in organic synthesis to introduce the fluorobenzyl moiety into more complex molecules. This can be particularly useful in the development of new synthetic routes for complex organic molecules .
Agrochemical Research
In agrochemical research, derivatives of this compound may be explored for their potential as novel pesticides or herbicides. The fluorine atom can confer enhanced biological activity and environmental stability to agrochemical formulations .
Biochemical Studies
This compound can be used in biochemical studies to probe the function of enzymes that interact with similar substrates. It can act as an inhibitor or a substrate analog to study the mechanism of enzyme action .
Medicinal Chemistry
In medicinal chemistry, this compound is a candidate for the design of new drugs. Its structural features can be modified to optimize interactions with biological targets, such as receptors or enzymes, which are crucial in the treatment of diseases .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reference compound in chromatographic methods to help identify and quantify similar compounds in complex mixtures .
Neuroscience Research
The compound’s potential effects on the central nervous system may be investigated, given the importance of fluorinated compounds in the development of CNS-active drugs. It could serve as a lead compound for the development of new treatments for neurological disorders .
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOLLHRJRHXYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168275 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-[(4-fluorophenyl)methyl]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380300-55-9 | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-[(4-fluorophenyl)methyl]tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-[(4-fluorophenyl)methyl]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)


![7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1467884.png)


![11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B1467890.png)

![7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1467894.png)
![[2-(3-Chlorophenoxy)thiazol-5-yl]methanol](/img/structure/B1467896.png)
![[1-(2-Methylpropyl)cyclopropyl]methanol](/img/structure/B1467899.png)

![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-amine](/img/structure/B1467902.png)
